molecular formula C40H56N2O15 B11938170 Fmoc-PEG9-NHS ester

Fmoc-PEG9-NHS ester

Cat. No.: B11938170
M. Wt: 804.9 g/mol
InChI Key: DSHIAFOJIACARI-UHFFFAOYSA-N
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Description

Fmoc-PEG9-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol chain with nine ethylene glycol units (PEG9), and a N-hydroxysuccinimide (NHS) ester. This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugation applications due to its ability to react with primary amines to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG9-NHS ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-PEG9-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is typically carried out in neutral or slightly basic conditions .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the PEG linker to the target molecule .

Mechanism of Action

The mechanism of action of Fmoc-PEG9-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is highly efficient and specific, making it ideal for bioconjugation applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-PEG9-NHS ester is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring efficient conjugation and minimal steric hindrance .

Properties

Molecular Formula

C40H56N2O15

Molecular Weight

804.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C40H56N2O15/c43-37-9-10-38(44)42(37)57-39(45)11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-48-14-12-41-40(46)56-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,41,46)

InChI Key

DSHIAFOJIACARI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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